(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
Molecular Formula |
C19H21ClN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H21ClN4O/c20-17-5-6-18(22-21-17)23-10-8-15(9-11-23)19(25)24-12-7-14-3-1-2-4-16(14)13-24/h1-6,15H,7-13H2 |
InChI Key |
BHOURLBSIWOLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Coupling Reactions
A primary method involves the reaction of 6-chloropyridazine with piperidin-4-ylmethanol to form the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanol . Subsequent coupling with 3,4-dihydroisoquinoline via a methanone bridge is achieved using carbonyldiimidazole (CDI) or similar coupling agents.
Example Protocol
-
Step 1 : 6-Chloropyridazine (1.0 eq) reacts with piperidin-4-ylmethanol (1.2 eq) in acetonitrile at 60°C for 24 hours, yielding 85% intermediate.
-
Step 2 : The intermediate is treated with CDI (1.5 eq) in dichloromethane (DCM) to activate the hydroxyl group.
-
Step 3 : 3,4-Dihydroisoquinoline (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours, achieving 78% final product.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | 6-Chloropyridazine | Acetonitrile | 60°C | 24 | 85% |
| 2 | CDI | DCM | RT | 2 | - |
| 3 | 3,4-Dihydroisoquinoline | DCM | RT | 12 | 78% |
Reductive Amination
Alternative routes employ reductive amination to form the piperidine-dihydroisoquinoline linkage. For instance, 4-piperidone is condensed with 3,4-dihydroisoquinoline under hydrogenation conditions, followed by chloropyridazine substitution.
Example Protocol
-
Step 1 : 4-Piperidone (1.0 eq) reacts with 3,4-dihydroisoquinoline (1.1 eq) in methanol with NaBH3CN (1.5 eq) at 0°C, yielding 70% amine intermediate.
-
Step 2 : The intermediate undergoes nucleophilic substitution with 6-chloropyridazine (1.2 eq) in DMF at 80°C for 8 hours, achieving 65% final product.
Optimization Strategies
Catalytic Systems
Palladium on carbon (Pd/C) and potassium iodide (KI) are critical for enhancing reaction efficiency. For example, KI acts as a phase-transfer catalyst in dichloromethane-water biphasic systems, improving yields by 15–20%.
Table 2: Catalytic Effects on Yield
| Catalyst | Solvent System | Yield Without Catalyst | Yield With Catalyst |
|---|---|---|---|
| KI | DCM/H2O | 60% | 78% |
| Pd/C | Ethanol/H2 | 55% | 70% |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution, while elevated temperatures (60–80°C) accelerate reaction rates. However, prolonged heating above 80°C leads to decomposition.
Purification Techniques
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1), reducing dimeric impurities to <0.1%.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:2) achieves >98% purity, as confirmed by HPLC.
Industrial Scalability
Continuous Flow Synthesis
Recent patents describe continuous flow systems for large-scale production, reducing reaction times by 50% and improving safety profiles.
Table 3: Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 24 h | 12 h |
| Yield | 75% | 82% |
| Purity | 95% | 98% |
Challenges and Solutions
Byproduct Formation
Dimerization of the chloropyridazine moiety is mitigated by using excess piperidine derivatives (1.5 eq) and low temperatures (0–5°C).
Moisture Sensitivity
Reactions involving CDI require anhydrous conditions, achieved through molecular sieves or nitrogen atmospheres.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloropyridazine
The 6-chloropyridazine group is highly reactive toward nucleophilic substitution (SNAr), enabling modular derivatization. Key reactions include:
This reactivity is critical for introducing functional groups that modulate solubility or target interactions .
Hydrogenation of Dihydroisoquinoline
The 3,4-dihydroisoquinoline moiety undergoes catalytic hydrogenation to form tetrahydroisoquinoline derivatives:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H2 (1 atm), MeOH, 25°C | Saturated isoquinoline | >90% |
| PtO2 | H2 (3 atm), AcOH, 50°C | Partially reduced analogs | 60–75% |
Hydrogenation alters the compound’s conformational flexibility and binding affinity .
Hydrolysis of Methanone Group
The central methanone bridge is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Carboxylic acid derivative | 80% conversion |
| Basic | NaOH (aq), EtOH | Carboxylate salt | Requires phase-transfer catalysts |
This reaction is pivotal for generating polar metabolites or prodrugs .
Cross-Coupling Reactions
The chloropyridazine ring participates in palladium-catalyzed cross-couplings:
| Reaction Type | Catalysts | Substrates | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Amines | N-alkylated analogs |
These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
The compound’s stability in buffer systems informs its pharmacokinetic profile:
| pH | Temperature | Half-Life | Degradation Products |
|---|---|---|---|
| 7.4 | 37°C | 8.2h | Hydrolyzed methanone |
| 2.0 | 37°C | 1.5h | Chloropyridazine cleavage |
Degradation pathways highlight liabilities for drug development .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Activity: Research indicates that compounds with similar structures can inhibit pathways associated with cancer cell proliferation. The interaction of this compound with specific protein kinases could lead to the development of novel anticancer agents.
- Antimicrobial Properties: The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic processes in pathogens.
2. Neuropharmacology:
- CNS Activity: Given the presence of the piperidine ring, there is potential for this compound to exhibit neuroactive properties. Studies on related piperidine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems.
3. Synthetic Applications:
- Building Block for Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules, allowing chemists to explore new chemical entities with enhanced biological activities.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(6-Chloropyridazin-3-yl)piperidin-4-one | Contains a ketone group instead of a methanone | May exhibit different reactivity and biological properties |
| 3-(Pyridazin-3-yl)piperidin derivatives | Varying substituents on piperidine | Potentially different pharmacological profiles |
| Isoquinoline derivatives | Various functional groups on isoquinoline | Altered biological activity based on substitutions |
Mechanism of Action
The mechanism by which (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound differs from analogs primarily in its substituents and heterocyclic systems. Key comparisons include:
(3,4-Dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (CAS 120848-76-2)
- Molecular Formula : C₁₅H₂₀N₂O
- Molar Mass : 244.33 g/mol
- Key Differences : Lacks the 6-chloropyridazin-3-yl group. The absence of chlorine and pyridazine reduces molecular weight and lipophilicity (predicted LogP lower by ~0.5–1.0). This may decrease membrane permeability compared to the chlorinated analog .
[4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone (AK-968/41927316)
- Molecular Formula : C₂₀H₁₆Cl₃N₃O₂
- Molar Mass : 432.72 g/mol
- Key Differences: Features a pyrrolopyridine scaffold with 3,5-dichlorophenoxy and morpholinyl groups. This compound’s larger size may limit blood-brain barrier penetration compared to the target compound .
Physicochemical and Electronic Properties
Using QSAR principles (), the following trends emerge:
| Property | Target Compound | CAS 120848-76-2 | AK-968/41927316 |
|---|---|---|---|
| Molar Mass (g/mol) | 291.78 | 244.33 | 432.72 |
| Predicted LogP | ~2.5–3.0 | ~1.5–2.0 | ~3.5–4.0 |
| Polar Surface Area | ~55 Ų | ~45 Ų | ~75 Ų |
| Halogen Substituents | 1 Cl | None | 3 Cl |
- Topological Differences: The dihydroisoquinoline’s fused bicyclic system provides rigidity, whereas pyrrolopyridine in AK-968/41927316 offers conformational flexibility .
Spectroscopic and Analytical Comparisons
- NMR Profiling: The chlorine atom in the pyridazine ring (target compound) would deshield adjacent protons, causing distinct ¹H NMR shifts (e.g., pyridazine protons at δ 8.5–9.0 ppm) compared to non-chlorinated analogs (δ 7.5–8.5 ppm). Quantum chemical NMR predictions () could validate these differences .
- LC/MS Screening : The target compound’s molecular ion ([M+H]⁺ at m/z 292.1) would differ from CAS 120848-76-2 ([M+H]⁺ at m/z 245.1) and AK-968/41927316 ([M+H]⁺ at m/z 433.1), aiding dereplication .
Biological Activity
The compound (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor, antibacterial, and antifungal properties, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a piperidine ring and a chloropyridazine moiety, which are known for their diverse pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values were determined to assess potency:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | MCF-7 | 5.56 |
| - | K562 | Not Active at ≤100 μg/mL |
These results indicate that while the compound exhibits strong activity against breast cancer cells (MCF-7), it shows no significant effects on leukemia cells (K562) at higher concentrations .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against several bacterial strains. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibited antifungal activity. Testing against common fungal strains yielded the following results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
The MIC values indicate that the compound is effective against these fungi, although further studies are required to explore its full antifungal potential .
The biological activity of (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is likely attributed to its ability to interact with specific biological targets. Docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
Case Studies
Several case studies have been conducted to further assess the biological activities of this compound:
- Antitumor Study : A study involving MCF-7 cells showed that treatment with the compound led to a reduction in cell viability by over 50% after 72 hours.
- Antibacterial Screening : In vitro tests demonstrated that the compound effectively inhibited bacterial growth in a dose-dependent manner, particularly against Staphylococcus aureus.
- Antifungal Evaluation : The compound was tested against various fungi, showing promising results that warrant additional investigation into its mechanism and efficacy.
Q & A
What synthetic strategies are optimal for constructing the piperidine-4-carboxamide core in this compound?
Basic Research Question
The piperidine-4-carboxamide core can be synthesized via reductive amination or nucleophilic substitution. For example, sodium triacetoxyborohydride (STAB) is effective for reductive amination between piperidin-4-yl intermediates and carbonyl-containing heterocycles (e.g., 3,4-dihydroisoquinoline derivatives) under mild acidic conditions (acetic acid) . Chromatographic purification (e.g., silica gel column) is critical for isolating intermediates, as exemplified by tert-butyl-protected piperidine derivatives with yields ranging from 56% to 82% .
Advanced Research Question Q. How can low yields in the final coupling step be addressed? Low yields often stem from steric hindrance or competing side reactions. Optimizing stoichiometry (e.g., excess acyl chloride or activated carbonyl reagents) and reaction time can improve efficiency. For instance, using K₂CO₃ as a base in aprotic solvents (DMF or CHCl₃/MeOH mixtures) enhances nucleophilic displacement in analogous piperidine-carboxamide syntheses . Monitoring reaction progress via TLC or LC-MS is recommended to identify incomplete conversions or byproducts .
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Basic Research Question
¹H NMR and ESI-MS are foundational for structural confirmation. Key NMR signals include:
- Piperidine protons : Multiplet signals at δ 1.6–2.3 ppm (axial/equatorial H) and δ 3.1–3.9 ppm (N-linked substituents) .
- Dihydroisoquinoline moiety : Aromatic protons at δ 6.8–7.5 ppm and methylene protons (CH₂) at δ 3.5–4.0 ppm .
ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula (C₁₉H₂₀ClN₅O) .
Advanced Research Question Q. How can isomers or regioisomers be distinguished? NOESY or ROESY NMR experiments can resolve spatial proximity between the 6-chloropyridazinyl and dihydroisoquinolinyl groups. For example, cross-peaks between the piperidine H-4 and the pyridazine Cl-substituted position confirm regiochemistry . High-resolution MS (HRMS) with <5 ppm mass accuracy further validates molecular composition .
What in vitro models are suitable for evaluating its biological activity?
Basic Research Question
Primary assays often target GPCRs or kinases due to structural similarity to known ligands. For example:
- Dopamine receptors : Functional cAMP assays using HEK-293 cells transfected with D₂/D₃ receptors .
- Kinase inhibition : Screening against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization .
Advanced Research Question Q. How can discrepancies between in vitro and in vivo activity be rationalized? Pharmacokinetic factors (e.g., metabolic stability, plasma protein binding) may explain reduced in vivo efficacy. Liver microsome assays (e.g., human/rat CYP450 isoforms) can identify metabolic hotspots, such as oxidation of the piperidine ring or cleavage of the methanone linker . Parallel artificial membrane permeability assays (PAMPA) assess blood-brain barrier penetration, critical for CNS-targeted compounds .
How can computational methods guide SAR optimization?
Basic Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like sigma receptors or monoamine transporters. For example, the chloropyridazinyl group may occupy hydrophobic pockets, while the dihydroisoquinoline moiety engages in π-π stacking .
Advanced Research Question Q. What strategies improve selectivity over off-target receptors? Free-energy perturbation (FEP) calculations quantify binding affinity differences between homologous targets (e.g., D₂ vs. D₃ receptors). Modifying the piperidine substituents (e.g., introducing methyl or fluoro groups) can enhance selectivity by steric or electronic effects . MD simulations (>100 ns) further evaluate conformational stability of ligand-receptor complexes .
How should contradictory bioactivity data across studies be analyzed?
Advanced Research Question
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. For example:
- Purity verification : HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure consistency .
- Assay normalization : Use internal controls (e.g., reference inhibitors) and standardized protocols (e.g., IC₅₀ determination via nonlinear regression) .
Meta-analysis of dose-response curves and statistical tests (ANOVA, Tukey’s HSD) can identify significant outliers .
What are the key stability considerations for long-term storage?
Basic Research Question
The compound is hygroscopic and prone to oxidation. Recommended storage:
- Temperature : –20°C in amber vials to prevent photodegradation .
- Solvent : DMSO aliquots (10 mM) under inert gas (N₂/Ar) to minimize hydrolysis .
Advanced Research Question Q. How can degradation products be characterized? LC-MS/MS identifies major degradation pathways (e.g., dechlorination or methanone hydrolysis). Accelerated stability studies (40°C/75% RH for 1 month) simulate long-term storage, with NMR tracking structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
